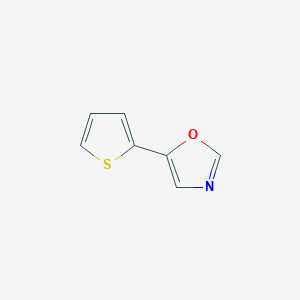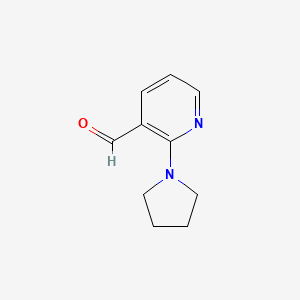
5-(2-Thienyl)-1,3-oxazole
Vue d'ensemble
Description
5-(2-Thienyl)-1,3-oxazole is an oxazole compound with the molecular formula C7H5NOS. It has a molecular weight of 151.19 g/mol . The compound is also known by other names such as 5-(2-thienyl)-1,3-oxazole, 5-(thiophen-2-yl)oxazole, and 5-thiophen-2-yl-1,3-oxazole .
Synthesis Analysis
The synthesis of 5-(2-Thienyl)-1,3-oxazole and related compounds has been a subject of research. For instance, a Pt(II) acetylacetonate complex based on aminophenyl-substituted 2-(2-thienyl)pyridine was synthesized and its photophysical properties were studied . Another study described the synthesis of substituted 2,5-di(2-thienyl)pyrroles, which are related to 5-(2-Thienyl)-1,3-oxazole .
Molecular Structure Analysis
The molecular structure of 5-(2-Thienyl)-1,3-oxazole has been analyzed using various methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations with the basis set of 6-31G(d). These methods are used to determine the molecular structural properties and to calculate FT-IR and NMR spectrum of the molecule .
Chemical Reactions Analysis
The chemical reactions involving 5-(2-Thienyl)-1,3-oxazole and related compounds have been studied. For example, N-substituted 2,5-di(2-thienyl)pyrroles have been investigated for their electrochemical behavior, the possibility of their electrochemical polymerization, and their use as monomers for the production of conducting polymers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(2-Thienyl)-1,3-oxazole have been analyzed using computational chemistry methods. These methods can be used to investigate the molecular structure, thermodynamic properties, frontier molecular orbitals, molecular electrostatic potential, non-linear optical properties, fundamental vibrational modes, and NMR spectra .
Applications De Recherche Scientifique
Antimicrobial Activity
5-(2-Thienyl)-1,3-oxazole has been synthesized and tested for in vitro activities against certain strains of Gram-positive and Gram-negative bacteria . Specifically, compound 9a displayed marked broad-spectrum antibacterial activity, while compounds 4d, 5e, 7b, 7c, 7d, 9b, 9c, and 9d were highly active against the tested Gram-positive bacteria .
Anti-Inflammatory Activity
Compounds related to 5-(2-Thienyl)-1,3-oxazole, such as those with fluoride or chloride groups, have shown high potency as anti-inflammatory agents . These compounds may be more potent than the reference drugs, indomethacin and ibuprofen .
Antifungal Activity
Although none of the synthesized compounds were proven to be significantly active against Candida albicans, the potential for antifungal activity exists and further research could yield promising results .
Antiviral Activity
Thiazole derivatives, which are structurally similar to 5-(2-Thienyl)-1,3-oxazole, have been found to have anti-HIV activity . This suggests that 5-(2-Thienyl)-1,3-oxazole could potentially be explored for antiviral applications.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and reported for their cytotoxicity activity on three human tumor cell lines . This suggests that 5-(2-Thienyl)-1,3-oxazole could potentially have applications in cancer treatment.
Anticonvulsant Activity
Thiazole derivatives have been reported to have anticonvulsant activity . This suggests that 5-(2-Thienyl)-1,3-oxazole could potentially be explored for its anticonvulsant properties.
Safety and Hazards
Orientations Futures
The future directions for the research and application of 5-(2-Thienyl)-1,3-oxazole and related compounds could involve their use in the design of data storage devices, photogeneration of singlet oxygen, and the development of phosphorescent labels . Another potential direction could be the use of these compounds in the development of new classes of aptamers with increased affinity .
Mécanisme D'action
Target of Action
5-(2-Thienyl)-1,3-oxazole is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
A related compound, 5-(2-thienyl)-valeric acid (tva), has been found to inhibit the growth of bacillus sphaericus . The inhibition was restored by the intermediates of biotin biosynthesis, dethiobiotin (DTB) and 7, 8-diaminopelargonic acid (DAPA), as well as biotin . This suggests that TVA may interact with enzymes involved in biotin biosynthesis.
Biochemical Pathways
Tva, a related compound, has been found to inhibit the dapa aminotransferase reaction, which is responsible for dapa synthesis from 7-keto-8-aminopelargonic acid (kapa) . This suggests that 5-(2-Thienyl)-1,3-oxazole may also affect the biotin biosynthesis pathway.
Pharmacokinetics
The pharmacokinetics of related compounds, such as antidiabetic drugs, have been studied in zucker diabetic fatty and sprague-dawley rats . These studies could provide a basis for understanding the pharmacokinetics of 5-(2-Thienyl)-1,3-oxazole.
Result of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Action Environment
The action of related compounds, such as antidiabetic drugs, can be influenced by factors such as the strain of the organism .
Propriétés
IUPAC Name |
5-thiophen-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-2-7(10-3-1)6-4-8-5-9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBKCFRTMPSJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383896 | |
| Record name | 5-(2-thienyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thienyl)-1,3-oxazole | |
CAS RN |
70380-70-0 | |
| Record name | 5-(2-thienyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)
![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)
